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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding the off-target effects of GSK1838705A.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GSK1838705A?

GSK1838705A is a potent, ATP-competitive, and reversible inhibitor of Insulin-like Growth

Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] It also demonstrates high

potency against Anaplastic Lymphoma Kinase (ALK).[1][3]

Q2: Have off-target kinase screening studies been performed for GSK1838705A?

Yes, expanded kinase selectivity profiling has been conducted. In a panel of 224 unique protein

kinases, GSK1838705A was found to inhibit seven additional kinases by more than 50% at a

concentration of 0.3 µmol/L. However, the specific identities of these seven kinases are

detailed in supplementary data of the primary publication, which is not publicly accessible.

Beyond these, GSK1838705A showed weak or no inhibition against 45 other serine/threonine

and tyrosine kinases, with IC50 values greater than 1 µmol/L.

Q3: What are the known cellular consequences of treatment with GSK1838705A?

Treatment with GSK1838705A has been shown to:
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Inhibit the proliferation of a wide range of cancer cell lines.[4]

Induce cell cycle arrest, predominantly in the G1 phase.[4]

Promote apoptosis in sensitive cell lines.

Inhibit ligand-induced phosphorylation of IGF-1R and IR, which in turn blocks downstream

signaling through pathways involving AKT, IRS-1, and ERK.[4]

Suppress the migration of cancer cells.

Q4: Does GSK1838705A affect glucose metabolism?

Yes, due to its potent inhibition of the Insulin Receptor (IR), GSK1838705A can impact glucose

homeostasis. In vivo studies have shown that administration of GSK1838705A can lead to a

transient increase in blood glucose levels. While these effects have been described as minimal

at efficacious doses, it is a critical parameter to monitor in preclinical and clinical studies.

Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results

Question: My non-target cells are showing decreased viability after treatment with

GSK1838705A. Is this expected?

Answer: This could be due to off-target effects or inherent sensitivity to the inhibition of the

primary targets.

Check for ALK expression: The cell line might express ALK, making it sensitive to

GSK1838705A.

Evaluate IGF-1R/IR signaling dependency: Even non-cancerous cells can rely on IGF-

1R/IR signaling for proliferation and survival. Assess the basal activity of this pathway in

your cell line.

Titrate the concentration: Use the lowest effective concentration of GSK1838705A to

minimize off-target effects. The EC50 for proliferation inhibition can range from

approximately 20 nmol/L to over 8 µmol/L depending on the cell line.[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.targetmol.com/compound/gsk1838705a
https://www.targetmol.com/compound/gsk1838705a
https://www.targetmol.com/compound/gsk1838705a
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.targetmol.com/compound/gsk1838705a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue 2: Inconsistent Western Blot Results for Downstream Signaling

Question: I am not seeing the expected decrease in p-AKT or p-ERK levels after

GSK1838705A treatment. What could be the issue?

Answer: Several factors could contribute to this observation.

Ligand Stimulation: Ensure you are stimulating the cells with IGF-1 or insulin after the pre-

incubation with GSK1838705A to activate the pathway. The inhibitory effect is best

observed against ligand-induced phosphorylation.[4]

Treatment Duration and Concentration: Optimize the pre-incubation time and

concentration of GSK1838705A. A typical starting point is a 4-hour pre-incubation.[4]

Cellular Context: The signaling network in your specific cell line might have redundant

pathways that maintain AKT or ERK activation.

Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies.

Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of GSK1838705A

Target Assay Type IC50 (nM) appKi (nM)

IGF-1R HTRF 2.0 0.7

IR HTRF 1.6 1.1

ALK Not Specified 0.5 0.35

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of GSK1838705A
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Parameter Cell Line IC50 / EC50 (nM)

IGF-1R Phosphorylation Cellular Assay 85

IR Phosphorylation Cellular Assay 79

Cell Proliferation L-82 (ALCL) 24

Cell Proliferation SUP-M2 (ALCL) 28

Cell Proliferation SK-ES (Ewing's Sarcoma) 141

Cell Proliferation MCF-7 (Breast Cancer) 203

Data compiled from multiple sources.

Key Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the IC50 of GSK1838705A against its target kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A

europium cryptate-labeled antibody detects the phosphorylated substrate, and when a

second antibody labeled with a fluorescent acceptor is brought into proximity, it generates a

FRET signal.

Procedure:

Dispense the kinase and a biotinylated substrate peptide into a low-volume 384-well plate.

Add serial dilutions of GSK1838705A.

Initiate the kinase reaction by adding ATP.

Incubate at room temperature.

Stop the reaction and detect the phosphorylated product by adding a detection mix

containing a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665

acceptor.
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Incubate to allow for antibody binding.

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665

nm.

Calculate the HTRF ratio and plot against the inhibitor concentration to determine the

IC50.

2. Western Blot for Phosphorylation Status

This protocol is used to assess the effect of GSK1838705A on the phosphorylation of

downstream signaling proteins.

Procedure:

Plate cells and allow them to adhere.

Serum-starve the cells to reduce basal signaling.

Pre-incubate the cells with desired concentrations of GSK1838705A or DMSO vehicle for

4 hours.

Stimulate the cells with a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for 15 minutes.

[4]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate with primary antibodies against phosphorylated and total forms of target proteins

(e.g., p-AKT, total AKT, p-ERK, total ERK).

Incubate with HRP-conjugated secondary antibodies.
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Detect signals using an enhanced chemiluminescence (ECL) substrate.
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Click to download full resolution via product page

Caption: Inhibition of IGF-1R/IR signaling by GSK1838705A.
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Caption: Troubleshooting workflow for unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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